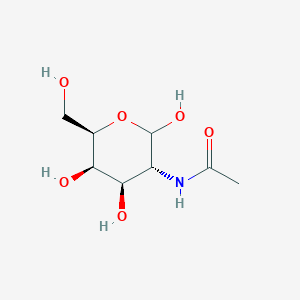

N-Acetyl-D-Galactosamine

Descripción general

Descripción

La N-acetil-D-galactosamina es un derivado de azúcar amino de la galactosa. Es un componente crucial en varios procesos biológicos, incluida la formación del antígeno del grupo sanguíneo A en humanos. Este compuesto suele ser el primer monosacárido que se conecta a la serina o la treonina en formas específicas de O-glucosilación de proteínas . Es esencial para la comunicación intercelular y se concentra en las estructuras nerviosas sensoriales de humanos y animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la N-acetil-D-galactosamina implica varios pasos. Un método común comienza con el clorhidrato de D-galactosamina, que se peracetila para preparar el pentaacetato de D-galactosamina. La O-acetilación se elimina luego del pentaacetato de glucosaminoglicano para producir N-acetil-D-galactosamina . El sistema de reacción incluye clorhidrato de D-galactosamina, un solvente, un agente acilante (anhídrido acético) y un agente de unión a ácido (4-dimetilaminopiridina). La temperatura de reacción varía de -5 °C a 5 °C .

Métodos de producción industrial

En entornos industriales, la producción de N-acetil-D-galactosamina a menudo implica síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener un mayor rendimiento y eficiencia, asegurando que las condiciones de reacción sean suaves y la producción sea escalable .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-acetil-D-galactosamina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones varían según el producto deseado y la aplicación.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la N-acetil-D-galactosamina, que se utilizan en diferentes aplicaciones científicas e industriales .

Aplicaciones Científicas De Investigación

La N-acetil-D-galactosamina tiene numerosas aplicaciones de investigación científica:

Química: Se utiliza en la síntesis de carbohidratos complejos y glicoproteínas.

Biología: Desempeña un papel en la señalización celular y la comunicación intercelular.

Industria: Se utiliza en la producción de varios productos bioquímicos y farmacéuticos.

Mecanismo De Acción

La N-acetil-D-galactosamina ejerce sus efectos a través de su papel en la glucosilación de proteínas. Se conecta a residuos de serina o treonina en proteínas, formando O-glucosilación. Este proceso es crucial para el plegamiento, la estabilidad y la función de las proteínas. El compuesto se dirige a vías moleculares específicas involucradas en la señalización celular y la comunicación .

Comparación Con Compuestos Similares

Compuestos similares

N-acetilglucosamina: Otro derivado de azúcar amino, similar en estructura pero que difiere en sus roles biológicos específicos.

Galactosamina: Un precursor de la N-acetil-D-galactosamina, utilizado en varias vías bioquímicas

Singularidad

La N-acetil-D-galactosamina es única debido a su papel específico en la formación del antígeno del grupo sanguíneo A y su participación en sistemas de administración de fármacos dirigidos. Su capacidad para unirse a los receptores de asialoglicoproteína en los hepatocitos lo hace particularmente valioso en las terapias dirigidas al hígado .

Actividad Biológica

N-Acetyl-D-galactosamine (GalNAc) is an important monosaccharide that plays a significant role in various biological processes, including glycosylation, cell signaling, and disease pathology. This article delves into the biological activity of GalNAc, emphasizing its mechanisms of action, enzymatic interactions, and implications in health and disease.

Structure and Properties

This compound is an amino sugar derived from galactose, where an acetyl group replaces a hydroxyl group on the nitrogen atom. Its chemical structure is crucial for its interaction with proteins and other biomolecules. The presence of the acetyl group enhances its solubility and reactivity, making it a vital component in glycoprotein synthesis.

Biological Functions

1. Glycosylation:

GalNAc is primarily known for its role in O-glycosylation, a process where GalNAc residues are added to serine or threonine residues on proteins. This modification is critical for the stability and function of many glycoproteins. Research indicates that specific GalNAc transferases (pp-GalNAc-Ts) facilitate this process, leading to diverse glycoforms that can influence cellular interactions and signaling pathways .

2. Cell Signaling:

GalNAc serves as a ligand for various lectins, which can mediate cell-cell interactions and signal transduction. For instance, certain lectins that bind GalNAc are involved in immune responses and pathogen recognition . The interaction of GalNAc with lectins can trigger downstream signaling cascades that affect cellular behavior.

3. Inhibition of Agglutination:

Studies have shown that GalNAc can inhibit the agglutination activity of phytohemagglutinin, a plant lectin. This property suggests potential therapeutic applications in modulating immune responses .

Case Studies and Research Findings

1. Role in Tay-Sachs Disease:

this compound is implicated in Tay-Sachs disease, a lysosomal storage disorder caused by deficiencies in hexosaminidase A (Hex A). Hex A is responsible for the degradation of GM2 gangliosides by removing terminal GalNAc residues. In patients with Tay-Sachs, the accumulation of GM2 leads to neurodegeneration. Research indicates that measuring lyso-GM2 ganglioside levels could serve as a biomarker for this condition .

2. Enzymatic Activity:

Recent studies have characterized enzymes that utilize GalNAc as a substrate. For example, N-acetyl-D-galactosaminyltransferases have been identified in human serum and erythrocyte membranes, highlighting their role in glycoprotein biosynthesis . Additionally, novel enzymes such as SulA1 have been shown to interact with sulfated forms of GalNAc, indicating its involvement in chondroitin sulfate degradation pathways .

Tables Summarizing Key Findings

| Biological Activity | Mechanism | Implications |

|---|---|---|

| O-Glycosylation | Addition of GalNAc to serine/threonine residues via pp-GalNAc-Ts | Modulates protein function and stability |

| Cell Signaling | Interaction with lectins | Influences immune responses |

| Inhibition of Agglutination | Prevents agglutination by phytohemagglutinin | Potential therapeutic applications |

| Role in Tay-Sachs Disease | Accumulation of GM2 due to Hex A deficiency | Biomarker development for diagnosis |

| Enzymatic Interactions | Characterization of transferases and degradative enzymes | Insights into metabolic pathways involving GalNAc |

Propiedades

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.